molecular formula C8H13N3 B15242123 (Propan-2-YL)(pyrimidin-2-ylmethyl)amine

(Propan-2-YL)(pyrimidin-2-ylmethyl)amine

Cat. No.: B15242123
M. Wt: 151.21 g/mol
InChI Key: OCIHHXASOFVUEO-UHFFFAOYSA-N
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Description

(Propan-2-YL)(pyrimidin-2-ylmethyl)amine is an organic compound that features both an isopropyl group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propan-2-YL)(pyrimidin-2-ylmethyl)amine typically involves the reaction of pyrimidine derivatives with isopropylamine. One common method involves the nucleophilic substitution of a halogenated pyrimidine with isopropylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Propan-2-YL)(pyrimidin-2-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl or pyrimidine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Propan-2-YL)(pyrimidin-2-ylmethyl)amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biology, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Propan-2-YL)(pyrimidin-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (Propan-2-YL)(pyridin-2-ylmethyl)amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    (Propan-2-YL)(pyrimidin-4-ylmethyl)amine: Similar structure but with the isopropyl group attached to a different position on the pyrimidine ring.

    (Propan-2-YL)(pyrimidin-5-ylmethyl)amine: Another isomer with the isopropyl group attached to yet another position on the pyrimidine ring.

Uniqueness

(Propan-2-YL)(pyrimidin-2-ylmethyl)amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the isopropyl group and the nature of the pyrimidine ring contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-(pyrimidin-2-ylmethyl)propan-2-amine

InChI

InChI=1S/C8H13N3/c1-7(2)11-6-8-9-4-3-5-10-8/h3-5,7,11H,6H2,1-2H3

InChI Key

OCIHHXASOFVUEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=NC=CC=N1

Origin of Product

United States

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